16-Epiestriol-d6
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Overview
Description
16-Epiestriol-d6 is a labelled metabolite of Estradiol . It is one of the three main estrogens produced by the human body . It is used for research purposes .
Synthesis Analysis
The synthesis of 16-Epiestriol involves several steps. Estrone is used as the starting material. After some simple synthetic steps, 16-epiestriol is yielded .Molecular Structure Analysis
The molecular formula of 16-Epiestriol-d6 is C18H18D6O3 . The molecular weight is 294.42 .Chemical Reactions Analysis
While specific chemical reactions involving 16-Epiestriol-d6 are not detailed in the search results, it’s important to note that the compound is a metabolite of Estradiol .Physical And Chemical Properties Analysis
16-Epiestriol-d6 is a crystalline solid . It is soluble in ethanol . The boiling point is 469.02ºC at 760 mmHg . The melting point is 289-291°C (lit.) . The density is 1.282g/cm3 .Scientific Research Applications
Glucuronidation of Estrogens
16-Epiestriol, along with other estrogen variants, is studied for its glucuronidation by human UDP-glucuronosyltransferases (UGTs), which is a key process in estrogen metabolism. The study by Sneitz et al. (2013) provides insights into the regiospecificity and stereospecificity of UGTs towards 16-epiestriol, highlighting the enzyme's preferences and activities in metabolizing estrogens. This research is crucial for understanding the metabolism of estrogens in the human body, particularly in the liver and intestine, and for the development of therapeutic strategies targeting estrogen-related disorders (Sneitz et al., 2013).
Antimicrobial Potential
The antimicrobial potential of natural epiestriol-16 against multidrug-resistant Acinetobacter baumannii has been explored by Skariyachan et al. (2020). This research demonstrates the compound's significant binding potential towards prioritized drug targets of the bacterium, providing a foundation for developing new antimicrobial agents. The study opens avenues for utilizing natural epiestriol-16 in combating carbapenem and colistin-resistant A. baumannii, showcasing an innovative approach to addressing antibiotic resistance (Skariyachan et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(8R,9S,13S,14S,16S,17R)-2,4,15,15,16,17-hexadeuterio-13-methyl-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1/i3D,8D,9D2,16D,17D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-BRKOECIYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C([C@]([C@]4([2H])O)([2H])O)([2H])[2H])C)C(=C1O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747701 |
Source
|
Record name | (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16-Epiestriol-d6 | |
CAS RN |
221093-41-0 |
Source
|
Record name | (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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